molecular formula C8H14O4 B1380886 Ethyl 5-hydroxy-4-oxohexanoate CAS No. 105469-27-0

Ethyl 5-hydroxy-4-oxohexanoate

Cat. No.: B1380886
CAS No.: 105469-27-0
M. Wt: 174.19 g/mol
InChI Key: GSENFXYTGFEDPR-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-4-oxohexanoate is a chemical compound with the CAS Number: 105469-27-0 . It has a molecular weight of 174.2 and its IUPAC name is this compound . The compound is in liquid form .


Synthesis Analysis

The biocatalytic reduction of ethyl 5-oxohexanoate to (S)-ethyl 5-hydroxyhexanoate is catalyzed by CPCR . In one reactor setup, acetone was removed from the reactor system by gassing the aqueous solution with humidified compressed air .


Molecular Structure Analysis

The molecular formula of this compound is C8H14O4 . The average mass is 174.194 Da and the monoisotopic mass is 174.089203 Da .


Physical and Chemical Properties Analysis

This compound is a liquid . and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Behavior

Ethyl 5-hydroxy-4-oxohexanoate has been a subject of interest in various chemical synthesis processes. A study by Hernández-Ortega et al. (2001) detailed the synthesis of a compound with similar structure via a Michael-Aldol condensation. This compound, characterized by its cyclohexanone chair conformation, demonstrates the potential of this compound in complex chemical reactions involving hydrogen bonds and various intermolecular interactions.

Bioreduction Applications

A noteworthy application in bioreduction was reported by Ramos et al. (2011), where ethyl 3-oxohexanoate, a closely related compound, was reduced to ethyl (R)-3-hydroxyhexanoate using microorganism strains. This process highlights the utility of such compounds in biotechnological applications, particularly in the field of enantioselective synthesis.

Catalytic Processes

In catalytic research, the behavior of compounds similar to this compound under various conditions has been studied. For instance, Sichula et al. (2010) investigated the oxidation behavior of a related compound, focusing on its potential as a catalyst for water oxidation. This research provides insights into how this compound could behave under similar conditions, contributing to our understanding of its role in catalytic processes.

Safety and Hazards

The safety information for Ethyl 5-hydroxy-4-oxohexanoate indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 5-hydroxy-4-oxohexanoate plays a significant role in biochemical reactions, particularly in the reduction of ketones to chiral alcohols. This compound interacts with enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases. These enzymes catalyze the reduction of the oxo group to a hydroxy group, resulting in the formation of chiral alcohols. The interaction between this compound and these enzymes is highly specific, with the enzymes recognizing the substrate and facilitating the reduction process through the transfer of hydride ions from cofactors like NADH or NADPH .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the flux of metabolic intermediates. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific enzymes and receptors. This compound acts as a substrate for alcohol dehydrogenases and carbonyl reductases, which catalyze the reduction of the oxo group to a hydroxy group. The binding of this compound to these enzymes induces conformational changes that facilitate the transfer of hydride ions from cofactors, resulting in the formation of chiral alcohols. Additionally, this compound can interact with receptors or signaling molecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in enzyme activity and metabolite levels .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance metabolic activity and promote the production of chiral alcohols. At high doses, this compound can exhibit toxic or adverse effects, including inhibition of enzyme activity and disruption of metabolic pathways. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the reduction of ketones to chiral alcohols. This compound interacts with enzymes such as alcohol dehydrogenases and carbonyl reductases, which catalyze the reduction process. The involvement of this compound in these pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its interaction with enzymes and receptors, thereby facilitating its biochemical effects .

Properties

IUPAC Name

ethyl 5-hydroxy-4-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-12-8(11)5-4-7(10)6(2)9/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSENFXYTGFEDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical challenges are associated with determining the enantiomeric distribution of ethyl 5-hydroxy-4-oxohexanoate in sherry?

A1: this compound, being an α-ketol, is prone to racemization via keto-enol tautomerization during analysis. This presents a significant challenge as traditional analytical methods may not accurately reflect the true enantiomeric distribution in the sherry wine. The study found that while multidimensional gas chromatography (MDGC) techniques resulted in the formation of rearranged constitutional and stereoisomers, gas chromatography-mass spectrometry on chiral cyclodextrin phases (chiral GC-MS) successfully prevented racemization during analysis []. This highlights the importance of selecting appropriate analytical techniques to avoid artifacts and obtain reliable results.

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